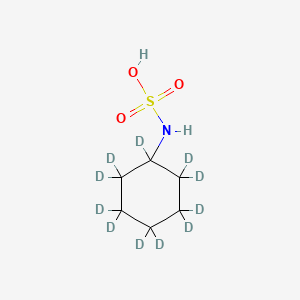![molecular formula C17H19NO4 B565095 [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate CAS No. 1159977-41-9](/img/structure/B565095.png)
[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate” is an intermediate in the preparation of Omeprazole metabolites . It has a molecular weight of 301.34 and a molecular formula of C17H19NO4 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name is this compound . The canonical SMILES representation is CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CO .Physical And Chemical Properties Analysis
The compound is a white solid . It has a topological polar surface area of 68.6Ų and a XLogP3 of 2 . It’s soluble in chloroform, dichloromethane, and methanol .Scientific Research Applications
Synthesis and Structural Studies : A study described the synthesis and structure reassignment of compounds similar to the one , like Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate. These studies are crucial for understanding the chemical properties and potential applications of similar compounds (Howarth & Harris, 1968).
Computational Chemistry Applications : Semi-empirical methods, as discussed in another study, are used to study the stability and reactivity of compounds like 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid. These methods are essential for predicting the behavior of complex organic compounds in various conditions (Arsyad et al., 2021).
Chemical Transformations and Reactions : Research on compounds such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, which share structural similarities with the compound , demonstrates the complexity of chemical transformations and the potential to create novel molecules with unique properties (Bai Linsha, 2015).
Microbial Biotransformation Studies : The transformation of gallic acid by Beauveria sulfurescens ATCC 7159 into various compounds, including those structurally similar to the chemical , suggests potential biotechnological applications in producing complex organic molecules (Hsu et al., 2007).
Pharmacokinetic Studies : Research on compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, with structural elements similar to the compound , provides insights into the pharmacokinetics, metabolism, and potential therapeutic applications of such molecules (Kim et al., 2008).
Mechanism of Action
properties
IUPAC Name |
[6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-6-4-5-7-14(11)17(20)22-10-13-8-18-15(9-19)12(2)16(13)21-3/h4-8,19H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIRXSHKXMPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675945 |
Source


|
| Record name | [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-41-9 |
Source


|
| Record name | [6-(Hydroxymethyl)-4-methoxy-5-methyl-3-pyridinyl]methyl 2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














